3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor. This means it binds to the receptor's active site, preventing acetylcholine from binding and activating the receptor. By blocking the action of acetylcholine at M3 receptors, this compound can inhibit the physiological effects mediated by these receptors. []
Investigating Respiratory Diseases: M3 receptor antagonists like 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane are being studied for their potential use in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma, where they may help to relax airway smooth muscle and reduce mucus secretion. []
Studying Gastrointestinal Disorders: M3 receptors are involved in regulating smooth muscle contraction in the gastrointestinal tract. Antagonists like 3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane are being researched for their potential in treating gastrointestinal disorders involving abnormal motility, such as irritable bowel syndrome (IBS). []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2